

Solubility of 1-(4-Chlorophenyl)guanidine in various solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Chlorophenyl)guanidine

Cat. No.: B047294

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **1-(4-Chlorophenyl)guanidine** for Pharmaceutical Development

Introduction

1-(4-Chlorophenyl)guanidine is a substituted guanidine that serves as a key intermediate in the synthesis of various compounds, including pharmacologically active agents like chlorhexidine and proguanil. Understanding its solubility is a cornerstone of successful drug development and formulation. Solubility dictates a compound's bioavailability, manufacturability, and the feasibility of different dosage forms. This guide provides a comprehensive overview of the physicochemical properties, theoretical solubility principles, and practical experimental methodologies for determining the solubility of **1-(4-Chlorophenyl)guanidine**, tailored for researchers and drug development professionals.

Physicochemical Characterization: The Blueprint for Solubility Behavior

A molecule's inherent physical and chemical properties are the primary determinants of its solubility. For **1-(4-Chlorophenyl)guanidine**, the key characteristics of both the free base and its common hydrochloride salt are summarized below. The presence of the basic guanidine group is the most critical feature, predicting a strong dependence of solubility on pH.

Property	1-(4-Chlorophenyl)guanidine (Free Base)	1-(4-Chlorophenyl)guanidine HCl (Salt)	Significance for Solubility
Chemical Structure			The aromatic ring imparts hydrophobicity, while the guanidine group is highly polar and basic.
Molecular Formula	$C_7H_8ClN_3$ [1] [2] [3]	$C_7H_8ClN_3 \cdot HCl$ [4]	Defines the elemental composition and molar mass.
Molecular Weight	169.61 g/mol [1] [2] [3]	206.07 g/mol [4]	Higher molecular weight can sometimes correlate with lower solubility.
pKa (Predicted)	10.67 ± 0.10 [5]	Not Applicable	As a strong base (high pKa), it will be >99% protonated and ionized at physiological pH (~7.4), drastically increasing aqueous solubility.
Melting Point	121 °C [5]	~240 °C (for a related biguanide HCl) [6]	High melting point suggests strong crystal lattice energy, which must be overcome for dissolution, potentially lowering solubility.
Appearance	Solid [1]	White Crystalline Powder [7]	Physical form is important for handling during solubility experiments.

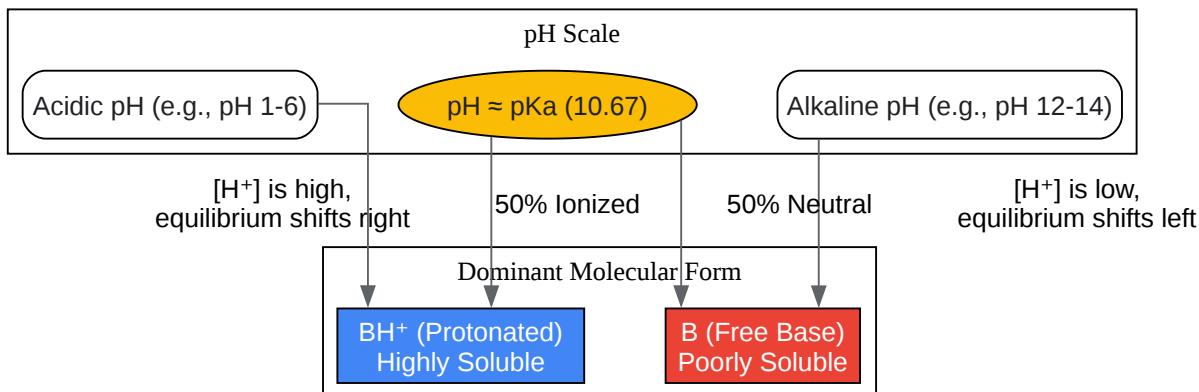
Theoretical Principles of Solubility

Solubility is not a single value but a dynamic equilibrium that is influenced by both the compound's intrinsic properties and the experimental conditions.

Thermodynamic vs. Kinetic Solubility

In drug discovery, two types of solubility are commonly measured:

- Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.^[8] It is a critical parameter for biopharmaceutical classification (BCS) and formulation development. The "shake-flask" method is the gold-standard for its determination.^{[8][9][10]}
- Kinetic Solubility: This measures the concentration at which a compound, dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer, begins to precipitate.^[8] It is a high-throughput screening method used in early discovery to quickly assess structure-solubility relationships.^{[8][9]}


This guide focuses on thermodynamic solubility, which provides the definitive data required for later-stage development.

The Critical Role of pH

For an ionizable compound like **1-(4-Chlorophenyl)guanidine**, pH is the most dominant factor influencing its aqueous solubility. As a base, it accepts a proton to form a charged (ionized) conjugate acid.

The relationship between pH, pKa, and the ratio of ionized to unionized forms is described by the Henderson-Hasselbalch equation. The key takeaway is that at pH values more than two units below the pKa (i.e., pH < 8.67), the compound will be predominantly in its highly soluble, ionized (protonated) form.^{[8][11]} Conversely, at pH values above the pKa, the insoluble, neutral free base will dominate.

[Click to download full resolution via product page](#)

Caption: Relationship between pH and the ionization state of a basic compound.

Solubility Profile of 1-(4-Chlorophenyl)guanidine

Comprehensive quantitative solubility data for the free base form in a wide range of solvents is not readily available in the public domain. However, based on its physicochemical properties and available data for its hydrochloride salt, a clear profile emerges.

Solvent	Form	Solubility	Source
Water	Hydrochloride Salt	Soluble to 100 mM	[4]
Water	Free Base	Low / Poorly Soluble	[7] (Inferred)
DMSO	Free Base (related cyanoguanidine)	Slightly Soluble	[12]
Methanol	Free Base (related cyanoguanidine)	Slightly Soluble	[12]

Expert Insight: The high aqueous solubility of the hydrochloride salt (100 mM is equivalent to ~20.6 mg/mL) is entirely consistent with its high pKa.[4] This demonstrates that for aqueous

formulations, using the salt form is the most effective strategy. The free base is expected to have very low intrinsic solubility in water due to the hydrophobic chlorophenyl group.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the definitive method for measuring equilibrium solubility, a self-validating system essential for regulatory submissions and robust formulation development.[\[9\]](#) [\[10\]](#)

Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Step-by-Step Methodology

- Materials & Preparation:
 - **1-(4-Chlorophenyl)guanidine** (or its HCl salt).
 - Selected solvents (e.g., water, pH 7.4 phosphate buffer, ethanol).
 - Glass vials with screw caps.
 - Orbital shaker with temperature control.
 - Centrifuge.
 - Syringes and syringe filters (e.g., 0.22 µm PVDF).
 - Calibrated analytical balance.
 - HPLC system for analysis.
- Experimental Procedure:
 - Step 2.1: Add an excess amount of the solid compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is 5-10

mg of compound per 1 mL of solvent.

- Causality: Using excess solid ensures that the resulting solution is truly saturated, which is the definition of equilibrium solubility.[9]
 - Step 2.2: Add a precise volume of the desired solvent to each vial.
 - Step 2.3: Seal the vials tightly to prevent solvent evaporation.
 - Step 2.4: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period, typically 24 to 48 hours.
- Causality: This extended agitation time allows the system to reach thermodynamic equilibrium between the dissolved and solid states. The time required should be confirmed by taking measurements at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[11]
 - Step 2.5: After equilibration, remove the vials and allow them to stand briefly. Visually confirm that excess solid is still present.
 - Step 2.6: Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step.
 - Method A (Recommended): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
 - Method B: Filter the solution using a chemically compatible syringe filter (e.g., 0.22 µm PVDF). The filter material must be validated to ensure it does not adsorb the compound. [8]
 - Step 2.7: Carefully aspirate a known volume of the clear supernatant.
 - Step 2.8: Dilute the supernatant with the mobile phase used for analysis to bring the concentration within the calibrated range of the analytical method.
- Analysis:

- Quantify the concentration of the diluted supernatant using a validated analytical method, such as the HPLC-UV protocol described in the next section.
- Calculate the original solubility value, accounting for the dilution factor. Report the result in standard units (e.g., mg/mL, μ M).

Protocol for Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is required to accurately measure the compound's concentration in the saturated solution. High-Performance Liquid Chromatography with UV detection is well-suited for this purpose due to the chromophore present in **1-(4-Chlorophenyl)guanidine**.^{[13][14]}

Step-by-Step Methodology

- Instrumentation & Reagents:
 - HPLC System: Equipped with a pump, autosampler, column oven, and UV-Vis detector. ^[13]
 - Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).^[13]
 - Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, orthophosphoric acid, and purified water.
- Chromatographic Conditions (Example):
 - Mobile Phase: 60:40 (v/v) mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5) and acetonitrile.^[13]
 - Causality: The buffered aqueous phase controls the ionization state of the compound on the column, while the organic modifier (acetonitrile) controls retention time. A C18 column is chosen for its versatility in retaining moderately polar compounds.^[13]
 - Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.
- Detection Wavelength: ~240 nm (A UV scan should be performed to determine the wavelength of maximum absorbance).
- Injection Volume: 10 μ L.
- Calibration and Quantification:
 - Step 3.1: Prepare a stock solution of **1-(4-Chlorophenyl)guanidine** of known concentration (e.g., 1000 μ g/mL) in the mobile phase.[13]
 - Step 3.2: Create a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 μ g/mL).[13]
 - Step 3.3: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve must demonstrate linearity with a correlation coefficient (r^2) of ≥ 0.999 .[13]
 - Step 3.4: Inject the diluted samples from the solubility experiment and determine their concentration from the calibration curve.
 - Step 3.5: Apply the dilution factor to calculate the final solubility.

Conclusion

The solubility of **1-(4-Chlorophenyl)guanidine** is fundamentally governed by its nature as a strong base. The free base form exhibits low intrinsic aqueous solubility, a critical consideration for non-aqueous formulations or synthesis schemes. In contrast, its hydrochloride salt is highly soluble in water, making it the preferred form for aqueous-based applications and formulations. [4] This guide provides the theoretical framework and validated, practical protocols for researchers to accurately determine the thermodynamic solubility of this compound, ensuring robust and reliable data for advancing drug development and formulation projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Chlorophenyl)guanidine | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. GSRS [precision.fda.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. 45964-97-4 CAS MSDS (N-(4-Chlorophenyl)guanidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1-(4-CHLOROPHENYL)BIGUANIDE HYDROCHLORIDE CAS#: 4022-81-5 [amp.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. chembk.com [chembk.com]
- 13. benchchem.com [benchchem.com]
- 14. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of 1-(4-Chlorophenyl)guanidine in various solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047294#solubility-of-1-4-chlorophenyl-guanidine-in-various-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com